molecular formula C8H7NO2 B8493630 5-(2-Furyl)-3-methylisoxazole

5-(2-Furyl)-3-methylisoxazole

Cat. No.: B8493630
M. Wt: 149.15 g/mol
InChI Key: GZMCXJAUAOZFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Furyl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a methyl group at the 3-position and a furyl group at the 5-position of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-3-methylisoxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-furyl nitrile with methylhydrazine in the presence of a base can lead to the formation of this compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-Furyl)-3-methylisoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(2-thienyl)-isoxazole: Similar structure but contains a thienyl group instead of a furyl group.

    3-Methyl-5-(2-pyridyl)-isoxazole: Contains a pyridyl group instead of a furyl group.

Uniqueness

5-(2-Furyl)-3-methylisoxazole is unique due to the presence of the furyl group, which imparts specific chemical and biological properties. This makes it distinct from other isoxazole derivatives and valuable for various applications.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

5-(furan-2-yl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C8H7NO2/c1-6-5-8(11-9-6)7-3-2-4-10-7/h2-5H,1H3

InChI Key

GZMCXJAUAOZFGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

MS: M+ =149 (100); m/e: 120 (2), 106 (4), 95 (43), 82 (32), 66 (18), 52 (15), 39 (18).
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